N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide
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Overview
Description
N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a 4-methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the 2,5-dioxopyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the piperidine and pyrrolidine intermediates through a nucleophilic substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.
Scientific Research Applications
N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, modulation of gene expression, and alteration of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide
- N-({1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide
Uniqueness
N-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[[1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C19H25N3O3/c1-13-3-5-16(6-4-13)22-18(24)11-17(19(22)25)21-9-7-15(8-10-21)12-20-14(2)23/h3-6,15,17H,7-12H2,1-2H3,(H,20,23) |
InChI Key |
GOHPZXCWENDIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CNC(=O)C |
Origin of Product |
United States |
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